molecular formula C26H46O2 B1356381 1,4-Dimethoxy-2-octadecylbenzene CAS No. 88702-69-6

1,4-Dimethoxy-2-octadecylbenzene

Cat. No.: B1356381
CAS No.: 88702-69-6
M. Wt: 390.6 g/mol
InChI Key: ZBJNNOTWURHXIS-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-octadecylbenzene is a synthetic organic compound belonging to the family of alkylated phenyl ethers. It is characterized by its white crystalline solid form, which is insoluble in water but soluble in organic solvents. The molecular formula of this compound is C26H46O2, and it has a molecular weight of 390.65 g/mol .

Preparation Methods

1,4-Dimethoxy-2-octadecylbenzene can be synthesized through Friedel-Crafts alkylation, a type of electrophilic aromatic substitution reaction. This method involves the substitution of an aromatic ring with an alkyl group using a strong Lewis acid catalyst, such as aluminum chloride (AlCl3) . The general steps include:

  • Formation of the electrophile.
  • Nucleophilic attack by the arene.
  • Rearomatization of the ring .

Chemical Reactions Analysis

1,4-Dimethoxy-2-octadecylbenzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

1,4-Dimethoxy-2-octadecylbenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-octadecylbenzene involves electrophilic aromatic substitution. The compound’s methoxy groups activate the aromatic ring, making it more susceptible to electrophilic attack. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Comparison with Similar Compounds

1,4-Dimethoxy-2-octadecylbenzene can be compared with other similar compounds, such as:

    1,2-Dimethoxybenzene (Veratrole): This compound has two methoxy groups in the ortho position.

    1,3-Dimethoxybenzene: This compound has two methoxy groups in the meta position.

    1,4-Dimethoxybenzene: This compound has two methoxy groups in the para position.

This compound is unique due to the presence of a long octadecyl chain, which imparts distinct physical and chemical properties compared to its simpler counterparts .

Properties

IUPAC Name

1,4-dimethoxy-2-octadecylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-23-25(27-2)21-22-26(24)28-3/h21-23H,4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJNNOTWURHXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30524789
Record name 1,4-Dimethoxy-2-octadecylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88702-69-6
Record name 1,4-Dimethoxy-2-octadecylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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